Ethyl 2-({5-[(2,4-difluoroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate
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Overview
Description
Ethyl 2-({5-[(2,4-difluoroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with a difluoroanilino group and a sulfanyl acetate moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({5-[(2,4-difluoroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Intermediate: The starting material, 2-chloropyridine, undergoes a nucleophilic substitution reaction with thiourea to form 2-mercaptopyridine.
Introduction of the Difluoroanilino Group: The 2-mercaptopyridine is then reacted with 2,4-difluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired intermediate.
Esterification: The final step involves the esterification of the intermediate with ethyl bromoacetate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({5-[(2,4-difluoroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Carboxylic acid derivatives
Scientific Research Applications
Ethyl 2-({5-[(2,4-difluoroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-({5-[(2,4-difluoroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate involves its interaction with specific molecular targets. The difluoroanilino group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 2-({5-[(2,4-difluoroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate can be compared with similar compounds such as:
Ethyl 2-({5-[(2-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate: Similar structure but with a chloro group instead of difluoro, leading to different electronic properties.
Ethyl 2-({5-[(2,4-dichloroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate: Contains dichloro groups, which may affect its reactivity and interaction with biological targets.
Ethyl 2-({5-[(2,4-dimethoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate: Features methoxy groups, which can influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its difluoroanilino group, which imparts distinct electronic and steric characteristics, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
ethyl 2-[5-[(2,4-difluorophenyl)carbamoyl]pyridin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O3S/c1-2-23-15(21)9-24-14-6-3-10(8-19-14)16(22)20-13-5-4-11(17)7-12(13)18/h3-8H,2,9H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOXGWSVJNOXPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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